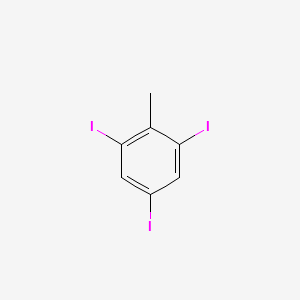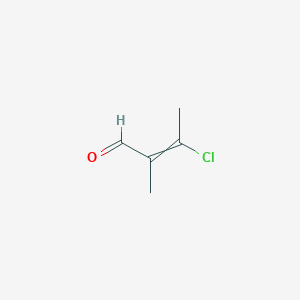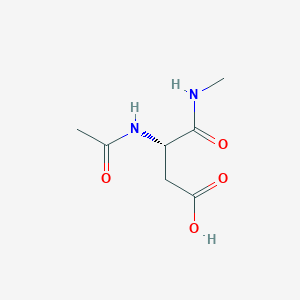
N~2~-Acetyl-N-methyl-L-alpha-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Acetamido-N-methylsuccinamic acid is an organic compound that belongs to the class of succinamic acids It is characterized by the presence of an acetamido group and a methyl group attached to the succinamic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Acetamido-N-methylsuccinamic acid typically involves the reaction of succinic anhydride with N-methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Succinic Anhydride with N-Methylamine: This step involves the formation of N-methylsuccinamic acid.
Acetylation: The N-methylsuccinamic acid is then acetylated using acetic anhydride to form (S)-3-Acetamido-N-methylsuccinamic acid.
Industrial Production Methods
Industrial production of (S)-3-Acetamido-N-methylsuccinamic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Acetamido-N-methylsuccinamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The acetamido and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-3-Acetamido-N-methylsuccinamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-Acetamido-N-methylsuccinamic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function and affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Succinamic Acid: Lacks the acetamido and methyl groups, making it less versatile in certain applications.
N-Methylsuccinamic Acid: Similar structure but without the acetamido group, affecting its reactivity and interactions.
Acetamidosuccinic Acid: Contains the acetamido group but lacks the N-methyl group, leading to different chemical properties.
Uniqueness
(S)-3-Acetamido-N-methylsuccinamic acid is unique due to the presence of both acetamido and N-methyl groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
33067-37-7 |
|---|---|
Fórmula molecular |
C7H12N2O4 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
(3S)-3-acetamido-4-(methylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(3-6(11)12)7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 |
Clave InChI |
FQBKDVZKBXHXRS-YFKPBYRVSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC(=O)O)C(=O)NC |
SMILES canónico |
CC(=O)NC(CC(=O)O)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


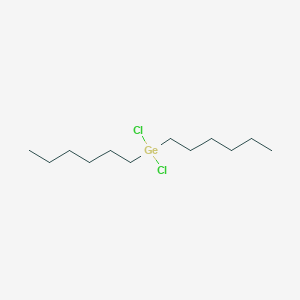
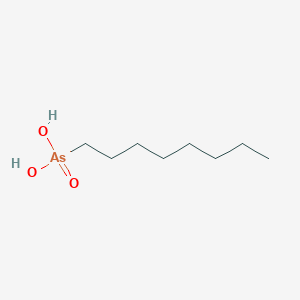
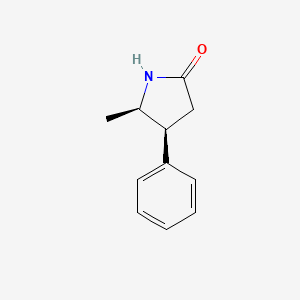
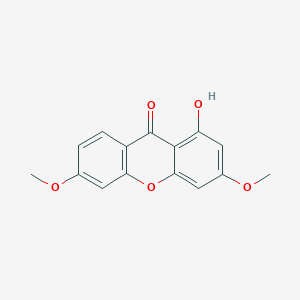
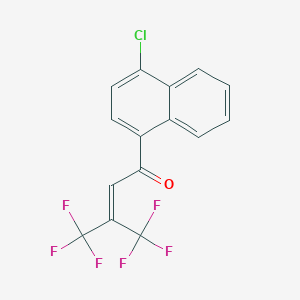
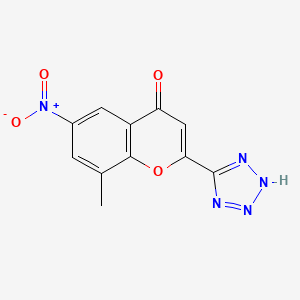
![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)


![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
